Isopulegol acetate

Description

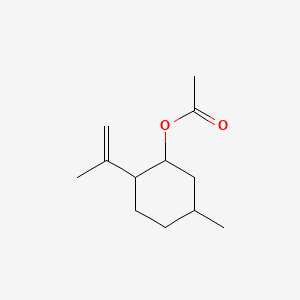

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHIVJRLODSUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861679 | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-49-6 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Isopulegol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol acetate (B1210297), a monoterpene acetate ester, is recognized for its characteristic minty and woody aroma, leading to its use in the flavor and fragrance industries. Beyond its sensory properties, the physicochemical characteristics of Isopulegol acetate are fundamental to its application in various scientific and industrial contexts, including potential considerations in drug delivery and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental methodologies for their determination, and visualizes key related pathways and workflows.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and scientific sources. It is important to note that values can vary depending on the isomeric composition and the experimental conditions under which they were determined.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Odor | Mentholic, woody, sweet, peppermint, tropical | [2] |

| Density | 0.929 to 0.936 g/cm³ at 25 °C | [2] |

| Boiling Point | 104.00 to 105.00 °C at 10.00 mm Hg | [2] |

| 112.00 to 114.00 °C at 8.00 mm Hg | [2] | |

| Melting Point | 85.00 °C at 760.00 mm Hg | [2] |

| Refractive Index | 1.4540 to 1.4570 at 20.00 °C | [2] |

| Vapor Pressure | 0.025000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 186.00 °F (85.56 °C) (Tag Closed Cup) | [2] |

| logP (Octanol/Water) | 4.246 (estimated) | [2] |

| Solubility | Soluble in alcohol; slightly soluble in water (estimated at 8.307 mg/L at 25 °C) | [2] |

| Assay | 95.00 to 100.00% (total of isomers) | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical chemistry techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

-

The Thiele tube is gently heated, and the sample is observed.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Measurement of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water and weighed to determine the mass of the water. The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with this compound is determined.

-

The density of this compound is calculated using the formula: Density = (mass of this compound / mass of water) * density of water at the recorded temperature.

-

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).

-

Procedure:

-

The Abbe refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Qualitative Solubility:

-

To a series of test tubes, add a small, measured amount of this compound.

-

Add a small volume of a solvent (e.g., water, ethanol, acetone) to each test tube.

-

Agitate the mixture and observe if the this compound dissolves completely.

-

Record the solubility as soluble, partially soluble, or insoluble.

-

-

Quantitative Solubility (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then allowed to stand, and a sample of the supernatant is carefully removed and filtered.

-

The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography.

-

Mandatory Visualizations

While specific signaling pathways for this compound are not extensively documented, it is widely understood that ester-containing compounds can be hydrolyzed in vivo to their corresponding alcohol and carboxylic acid. The biological activity of this compound is therefore likely attributable to its parent alcohol, isopulegol. The following diagrams illustrate this logical relationship, a key signaling pathway of isopulegol, and a relevant experimental workflow.

Caption: Proposed in vivo hydrolysis of this compound.

References

An In-depth Technical Guide to Isopulegol Acetate: CAS Number and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopulegol (B1217435) acetate (B1210297), focusing on its Chemical Abstracts Service (CAS) number and detailed spectral data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Identity and CAS Number

Isopulegol acetate is the acetate ester of isopulegol, a naturally occurring monoterpenoid alcohol. It exists as several stereoisomers, and it is important to distinguish them by their specific CAS numbers. The most commonly encountered isomer is (-)-isopulegyl acetate.

| Compound Name | CAS Number |

| Isopulegyl acetate (mixture of isomers) | 89-49-6 |

| (-)-Isopulegyl acetate ((1R,2S,5R)-isomer) | 57576-09-7[1][2] |

| This compound (isomer 1) | 109010-12-0 |

This guide will focus on the spectral data of the well-characterized (-)-isopulegyl acetate.

Spectral Data

The following tables summarize the key spectral data for (-)-isopulegyl acetate, which are essential for its structural elucidation and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.86 | s | 1H | =CH₂ (vinylic proton) | |

| 4.70 | s | 1H | =CH₂ (vinylic proton) | |

| 4.65 | ddd | 10.8, 10.8, 4.4 | 1H | H-3 (proton on carbon bearing acetate) |

| 2.04 | s | 3H | -OCOCH₃ (acetyl methyl protons) | |

| 1.95 - 1.85 | m | 1H | H-4 | |

| 1.80 - 1.70 | m | 1H | H-8 | |

| 1.68 | s | 3H | =C-CH₃ (vinylic methyl protons) | |

| 1.65 - 1.55 | m | 1H | H-2 | |

| 1.45 - 1.35 | m | 1H | H-5 | |

| 1.30 - 1.18 | m | 1H | H-6a | |

| 0.95 - 0.85 | m | 1H | H-6e | |

| 0.91 | d | 6.5 | 3H | -CH(CH₃ )₂ (isopropyl methyl protons) |

| 0.89 | d | 6.5 | 3H | -CH(CH₃ )₂ (isopropyl methyl protons) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 170.5 | C=O (ester carbonyl) |

| 147.2 | C =CH₂ (vinylic carbon) |

| 112.5 | C=C H₂ (vinylic carbon) |

| 74.8 | C-3 (carbon bearing acetate) |

| 52.1 | C-1 |

| 44.8 | C-4 |

| 34.2 | C-5 |

| 31.4 | C-2 |

| 30.9 | C-8 |

| 22.1 | -OCOC H₃ (acetyl methyl) |

| 21.3 | =C-C H₃ (vinylic methyl) |

| 20.2 | -CH(C H₃)₂ (isopropyl methyl) |

| 16.5 | -CH(C H₃)₂ (isopropyl methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of isopulegyl acetate displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1645 | Medium | C=C stretch (alkene) |

| 1240 | Strong | C-O stretch (ester) |

| 885 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 121 | 46 | [M - CH₃COOH - CH₃]⁺ |

| 93 | 41 | |

| 81 | 46 | |

| 43 | 77 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

Synthesis of (-)-Isopulegyl Acetate from (-)-Isopulegol (B1672291)

This protocol describes a standard laboratory procedure for the acetylation of (-)-isopulegol.

Materials:

-

(-)-Isopulegol

-

Acetic anhydride (B1165640)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (-)-isopulegol (1.0 equivalent) in pyridine (2.0 equivalents) in a round-bottom flask, add acetic anhydride (1.5 equivalents) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure (-)-isopulegyl acetate.

Spectral Analysis Protocols

3.2.1. NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

3.2.2. IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

3.2.3. Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of isopulegyl acetate.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

An In-depth Technical Guide to the Stereoisomers of Isopulegol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol (B1217435) acetate (B1210297), a derivative of the monoterpene alcohol isopulegol, is a chiral molecule of significant interest in the fields of flavor, fragrance, and pharmaceutical synthesis. Isopulegol itself is a key intermediate in the industrial production of (-)-menthol. The presence of three stereocenters in the isopulegol backbone gives rise to eight stereoisomers of isopulegol acetate. These stereoisomers, comprising four pairs of enantiomers, exhibit distinct spatial arrangements of their substituents, which can significantly influence their chemical, physical, and biological properties. A thorough understanding of the individual stereoisomers is therefore crucial for applications where stereochemical purity is a critical parameter.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structures, nomenclature, and physicochemical properties. It also includes detailed experimental protocols for the synthesis and stereoselective separation of these isomers, along with a logical diagram illustrating their stereochemical relationships.

Stereoisomers of this compound: Structure and Nomenclature

This compound possesses three chiral centers on its cyclohexane (B81311) ring, leading to a total of 2³ = 8 stereoisomers. These are organized into four pairs of enantiomers, which are diastereomeric to the other pairs. The four diastereomeric configurations are named based on the parent alcohol: this compound, neo-isopulegol acetate, iso-isopulegol acetate, and neo-iso-isopulegol acetate. The absolute configuration at each stereocenter (C1, C2, and C5) determines the specific enantiomer.

The structures and corresponding IUPAC names of the eight stereoisomers are systematically derived from the configurations of the parent alcohols. The naturally abundant (-)-isopulegol (B1672291) has the (1R, 2S, 5R) configuration.

The eight stereoisomers are:

-

This compound Diastereomers:

-

(+)-Isopulegyl Acetate: [(1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

(-)-Isopulegyl Acetate: [(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

-

Neo-isopulegol Acetate Diastereomers:

-

(+)-Neo-isopulegyl Acetate: [(1S,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

(-)-Neo-isopulegyl Acetate: [(1R,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

-

Iso-isopulegol Acetate Diastereomers:

-

(+)-Iso-isopulegyl Acetate: [(1S,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

(-)-Iso-isopulegyl Acetate: [(1R,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

-

Neo-iso-isopulegol Acetate Diastereomers:

-

(+)-Neo-iso-isopulegyl Acetate: [(1S,2R,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

(-)-Neo-iso-isopulegyl Acetate: [(1R,2S,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl] acetate

-

Quantitative Data

Quantitative physicochemical data for the individual stereoisomers of this compound are not widely available in the public domain. Most reported data pertains to mixtures of these isomers. For a comprehensive understanding, the following table includes data for mixtures of isopulegyl acetate, alongside the known properties of the well-characterized parent alcohol, (-)-isopulegol.

| Property | Isopulegyl Acetate (Mixture of Isomers) | (-)-Isopulegol |

| Molecular Formula | C₁₂H₂₀O₂ | C₁₀H₁₈O |

| Molecular Weight | 196.29 g/mol | 154.25 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 104-105 °C at 10 mmHg[1] | 212 °C at 760 mmHg |

| Density | 0.929-0.936 g/mL at 25 °C[2] | 0.904-0.913 g/mL at 25 °C |

| Refractive Index | 1.454-1.457 at 20 °C[2] | 1.471-1.475 at 20 °C |

| Specific Rotation ([α]D) | Data not available for individual isomers | -22° to -26° |

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

A common route to a mixture of this compound stereoisomers is through the acetylation of a mixture of isopulegol stereoisomers, which can be synthesized from citronellal.

Protocol: Acetylation of Isopulegol Isomers

-

Materials:

-

Isopulegol (mixture of isomers)

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopulegol (1.0 equivalent) in an excess of pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with 1M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude isopulegyl acetate.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Separation of this compound Stereoisomers

The separation of the diastereomers and enantiomers of this compound requires chiral chromatography techniques. The following protocols are adapted from established methods for the separation of isopulegol isomers and are applicable to their acetate derivatives.

Protocol: Chiral Gas Chromatography (GC) Separation

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness).

-

-

GC Conditions:

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 2 °C/minute to 180 °C.

-

Hold at 180 °C for 10 minutes. (Note: This temperature program is a starting point and should be optimized for the specific column and instrument used.)

-

-

Injection: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., hexane), with a split ratio of 50:1.

-

-

Data Analysis:

-

Identify the peaks corresponding to each stereoisomer based on their retention times.

-

Determine the relative abundance of each isomer by integrating the peak areas.

-

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

-

Instrumentation:

-

HPLC system with a UV detector (detection at a low wavelength, e.g., 210 nm, may be necessary as the acetate chromophore has weak absorbance).

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

-

-

HPLC Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL of a solution of the isomer mixture in the mobile phase.

-

-

Data Analysis:

-

Identify the peaks for each stereoisomer based on their retention times.

-

Quantify the isomers by peak area integration.

-

Visualization of Stereoisomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationships between the four diastereomeric pairs of this compound. Each diastereomer exists as a pair of non-superimposable mirror images (enantiomers).

Caption: Stereoisomeric relationships of this compound.

References

Isopulegol Acetate: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Isopulegol acetate (B1210297). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical, actionable guidance.

Chemical and Physical Properties

Isopulegol acetate is a monoterpenoid ester known for its characteristic sweet, mint-like aroma.[1] It is found in essential oils such as buchu and peppermint and is used as a flavoring and fragrance agent.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [3][4] |

| Molecular Weight | 196.29 g/mol | [3][4] |

| CAS Number | 57576-09-7 | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, minty, fresh, green | [3] |

| Specific Gravity | 0.929 - 0.936 @ 25°C | [5] |

| Refractive Index | 1.454 - 1.457 @ 20°C | [5] |

| Boiling Point | 232 °C | [6] |

| Flash Point | 85.6 °C (186.0 °F) (Closed Cup) | [5][7] |

| Solubility | Insoluble in water; soluble in oils and alcohol. | [3][5] |

| Vapor Pressure | 0.025 mmHg @ 25°C (estimated) | [5] |

Toxicological Information

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate handling procedures should be followed.

Table 2: Toxicological Data for this compound

| Test | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw | Rat | [8] |

| Skin Irritation/Sensitization | No irritation or sensitization observed in an 8% solution. | Human | [5] |

| Genotoxicity | Not expected to be genotoxic. | (Based on read-across data) | [9] |

Experimental Protocol: Acute Oral Toxicity - Limit Test

While the specific protocol for the LD50 study of this compound is not publicly available, a representative methodology would follow the principles of a "limit test" as guided by regulatory bodies like the FDA.[10]

Objective: To determine if a substance causes mortality at a high dose level, typically 5 g/kg of body weight.[10]

Methodology:

-

Animal Model: The study typically uses a small rodent model, such as the Sprague-Dawley rat.[10][11]

-

Groups: A single group of animals (e.g., 5 males and 5 females) is used.[11]

-

Acclimation: Animals are acclimated to laboratory conditions before the study.

-

Fasting: Animals are fasted overnight prior to dosing to ensure gastric emptying.[10][11]

-

Dosing: A single dose of 5 g/kg of the test substance is administered via oral gavage.[10]

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours after dosing and then daily for 14 days.[10][11]

-

Body Weight: Body weights are recorded before dosing and at specified intervals throughout the study.[11]

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any abnormalities.[11]

Result Interpretation: If no mortality is observed, the LD50 is determined to be greater than the limit dose (e.g., > 5000 mg/kg), and further testing at higher doses is not required.[10]

Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[7][12]

References

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. chemicalbull.com [chemicalbull.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. vigon.com [vigon.com]

- 7. isopulegyl acetate [thegoodscentscompany.com]

- 8. download.basf.com [download.basf.com]

- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 10. fda.gov [fda.gov]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 12. Isopulegyl acetate | C12H20O2 | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Monoterpenoid Esters: A Technical Guide Focused on Isopulegol Acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoids, a class of secondary metabolites derived from plants, are renowned for their diverse pharmacological properties. Esterification of these molecules, creating monoterpenoid esters, can modulate their bioavailability and activity, making them promising candidates for drug discovery. This technical guide provides an in-depth analysis of the biological activities of monoterpenoid esters, with a primary focus on the potential activities of isopulegol (B1217435) acetate (B1210297). Due to the limited direct research on isopulegol acetate, this paper draws parallels from its parent alcohol, (-)-isopulegol, and other structurally related, well-studied monoterpenoid esters such as linalyl acetate and bornyl acetate. The guide covers key biological activities including anti-inflammatory and analgesic effects, delves into the underlying molecular mechanisms and signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for assessing these activities.

Introduction to Monoterpenoid Esters

Monoterpenes are C10 isoprenoid compounds that form the major constituents of essential oils. Their versatile structures, including acyclic, monocyclic, and bicyclic forms, give rise to a wide spectrum of biological activities.[1] The addition of an acetate functional group through esterification creates monoterpenoid esters, which often exhibit modified pharmacokinetic profiles. Isopulegol, a monocyclic monoterpene alcohol, is a known precursor in the synthesis of menthol (B31143) and possesses several documented pharmacological effects, including anti-inflammatory, analgesic, and gastroprotective properties.[2][3][4] Its acetate ester, this compound, is a p-menthane (B155814) monoterpenoid found in plants like buchu and peppermint oils.[5] While research specifically detailing the biological activity of this compound is limited, the activities of its parent compound and other acetate esters provide a strong foundation for its therapeutic potential. Studies on compounds like linalyl acetate suggest that the ester form may act as a pro-drug, with potentially more delayed but prolonged effects compared to the corresponding alcohol.[6][7]

Key Biological Activities

The primary biological activities of interest for isopulegol and related monoterpenoid esters are their anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various mediators, including cytokines like TNF-α and IL-1β, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many monoterpenes and their esters have demonstrated significant anti-inflammatory properties by modulating these key mediators.

Isopulegol has been shown to exert potent anti-inflammatory effects in various animal models. It significantly reduces paw edema induced by carrageenan and dextran.[8] This activity is associated with a reduction in leukocyte migration, myeloperoxidase (MPO) concentration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in pleural exudate.[8] Similarly, other monoterpenoid esters like linalyl acetate and bornyl acetate have demonstrated significant anti-inflammatory actions.[9][10][11] Linalyl acetate, for instance, reduces the production of IL-1β and TNF-α.[12] Lupeol (B1675499) acetate has been shown to inhibit iNOS and COX-2 expression in LPS-stimulated macrophages, further highlighting the role of these esters in mitigating the inflammatory cascade.[5]

Analgesic Activity

The analgesic (pain-relieving) properties of monoterpenoids are often linked to their anti-inflammatory effects but can also involve direct interactions with the central and peripheral nervous systems.

Isopulegol demonstrates significant dose-dependent antinociceptive effects in formalin, capsaicin, and glutamate-induced pain models in mice.[13] Its mechanism appears to involve the opioid and muscarinic receptor systems, as well as the L-arginine/nitric oxide (NO)/cGMP pathway.[13] Studies on other monoterpenoid esters corroborate these findings. Bornyl acetate shows centrally and peripherally mediated analgesic effects that do not appear to involve opioid receptors.[14] Lupeol acetate is particularly effective against inflammatory pain (the second phase of the formalin test), and its effect is reversed by naloxone, indicating opioid system involvement.[15]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various in vivo and in vitro studies on isopulegol and relevant monoterpenoid esters.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity

| Compound | Model | Species | Dose | Route | Result | Reference |

| Isopulegol | Carrageenan-induced paw edema | Mice | 10 mg/kg | v.o. | Significant edema inhibition at all time points | [16] |

| Isopulegol | Dextran-induced paw edema | Mice | 10 mg/kg | v.o. | Significant edema inhibition at all time points | [8] |

| Isopulegol | Formalin Test (Phase 1 - Neurogenic) | Mice | 0.78 - 25 mg/kg | v.o. | Dose-dependent reduction in licking time | [13] |

| Isopulegol | Formalin Test (Phase 2 - Inflammatory) | Mice | 1.56 - 25 mg/kg | v.o. | Dose-dependent reduction in licking time | [13] |

| Isopulegol | Paclitaxel-induced Neuropathic Pain | Mice | 25 & 50 mg/kg | v.o. | Significantly increased mechanical nociceptive threshold | [2] |

| Lupeol Acetate | Acetic Acid-Induced Writhing | Mice | - | i.p. | IC50: 28.32 mg/kg | [5] |

| Lupeol Acetate | Formalin Test (Phase 2 - Inflammatory) | Mice | - | i.p. | IC50: 20.95 mg/kg | [5] |

| Lupeol Acetate | Carrageenan-induced paw edema | Mice | 50 mg/kg | i.p. | Significant edema reduction | [15] |

| Linalyl Acetate | Carrageenan-induced paw edema | Rats | Equimolar to Linalool (B1675412) | - | Less relevant and more delayed effect than linalool | [6][7] |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Stimulant | Assay | Result | Reference |

| Lupeol Acetate | RAW 264.7 Macrophages | LPS | NO Production | IC50: 4.10 µM | [5] |

| Lupeol Acetate | RAW 264.7 Macrophages | LPS | iNOS Protein Expression | IC50: 5.35 µM | [5] |

| Lupeol Acetate | RAW 264.7 Macrophages | LPS | COX-2 Protein Expression | IC50: 5.13 µM | [5] |

| Linalyl Acetate | HepG2 | LPS | IL-6 Expression | Down-regulated IL-6 expression | [17] |

| Linalyl Acetate | Human Mast Cells | Inflammatory Stimuli | Caspase-1 Activation | Inhibited caspase-1 activation | [12] |

| Linalyl Acetate | Murine Brain Endothelial Cells | TNF-α | NF-κB Activation | Inhibited NF-κB activation | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of monoterpenoid esters are mediated through their interaction with specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, COX-2, and iNOS. Several monoterpenoid esters, notably linalyl acetate, have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[12][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are protocols for key assays cited in the evaluation of monoterpenoid esters.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Objective: To assess the ability of a test compound to inhibit edema formation induced by carrageenan.

-

Animals: Male Swiss mice or Wistar rats (25-30 g).

-

Procedure:

-

Animals are divided into groups (n=6-8): vehicle control (e.g., saline with Tween 80), positive control (e.g., Indomethacin, 10 mg/kg), and test groups (e.g., Isopulegol at 1, 5, 10 mg/kg).

-

The test compound or vehicle is administered orally (v.o.) or intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

-

-

Reference: Adapted from studies on Isopulegol and Lupeol Acetate.[8][15]

In Vitro Model: Nitric Oxide (NO) Production in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in stimulated immune cells.

-

Objective: To determine the effect of a test compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

-

Materials: RAW 264.7 cells, DMEM media, LPS, Griess Reagent.

-

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Cells are pre-treated with various non-toxic concentrations of the test compound (e.g., Lupeol Acetate at 2, 4, 8 µM) for 2 hours.

-

Inflammation is induced by adding LPS (final concentration of 0.1-1 µg/mL) to the wells (except for the negative control).

-

The plate is incubated for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent.

-

The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

Results are expressed as a percentage of NO production relative to the LPS-only control.

-

-

Reference: Adapted from the study on Lupeol Acetate.[5]

Conclusion and Future Directions

Monoterpenoid esters represent a valuable class of natural products with significant therapeutic potential, particularly as anti-inflammatory and analgesic agents. While direct evidence for the biological activity of this compound remains to be fully elucidated, the extensive research on its parent alcohol, isopulegol, and other acetate esters like linalyl, bornyl, and lupeol acetates, strongly suggests its promise. These compounds consistently demonstrate the ability to modulate key inflammatory pathways, such as NF-κB, and interact with neuronal pathways to alleviate pain.

Future research should prioritize the direct investigation of this compound using the established experimental models outlined in this guide. Key areas of focus should include:

-

Direct comparative studies between isopulegol and this compound to understand the influence of the ester group on potency and duration of action.

-

Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and toxicological profiling to assess its suitability for further drug development.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound and other promising monoterpenoid esters.

References

- 1. [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balanophora spicata and Lupeol Acetate Possess Antinociceptive and Anti-Inflammatory Activities In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. | Semantic Scholar [semanticscholar.org]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? [frontiersin.org]

- 13. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Research on the analgesic effect and mechanism of bornyl acetate in volatile oil from amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

Navigating the Therapeutic Potential of Isopulegol: A Technical Guide for Researchers

Disclaimer: This technical guide focuses on the therapeutic benefits of Isopulegol (B1217435) , a monoterpene alcohol. While the initial request concerned Isopulegol acetate (B1210297), a comprehensive review of scientific literature reveals a significant lack of data on the specific therapeutic effects of the acetate ester. The vast majority of preclinical research has centered on Isopulegol, its precursor. Therefore, this document provides an in-depth analysis of Isopulegol's pharmacological properties to serve as a foundational resource for the scientific community.

Introduction to Isopulegol

Isopulegol is a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, including Eucalyptus species and Melissa officinalis.[1] It is a chemical precursor in the synthesis of menthol (B31143) and is recognized for its characteristic minty aroma.[1][2] Beyond its use in the fragrance industry, Isopulegol has garnered significant scientific interest for its diverse and promising pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, analgesic, anticonvulsant, gastroprotective, and anxiolytic agent.[2][3][4][5] This guide provides a detailed overview of the current scientific evidence supporting these therapeutic benefits, including quantitative data from key studies, comprehensive experimental protocols, and visualizations of the proposed mechanisms of action.

Therapeutic Benefits and Mechanisms of Action

Isopulegol exhibits a multi-target pharmacological profile, engaging with various signaling pathways to exert its therapeutic effects.

Anti-inflammatory and Analgesic Effects

Isopulegol has demonstrated significant anti-inflammatory and analgesic properties in several preclinical models.[6] Its anti-inflammatory action is attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][7] The analgesic effects appear to be mediated through the modulation of the opioid and muscarinic receptor systems, as well as the L-arginine/NO/cGMP pathway.[4][6] Studies have shown that the antinociceptive activity of isopulegol can be inhibited by naloxone, atropine, and methylene (B1212753) blue.[4]

Neuroprotective and Anticonvulsant Properties

Isopulegol presents a promising profile for the management of neurological disorders. Its neuroprotective effects are linked to its ability to mitigate neuroinflammation and oxidative stress.[3][8] In models of Parkinson's disease, Isopulegol has been shown to reverse the increased expression of iNOS and COX-2.[3]

The anticonvulsant activity of Isopulegol is one of its most well-documented properties.[9][10] It significantly prolongs the latency to seizures and reduces mortality in pentylenetetrazol (PTZ)-induced seizure models.[10][11] This effect is primarily attributed to its action as a positive allosteric modulator of GABA-A receptors, a mechanism shared by benzodiazepines like diazepam.[10][11][12] The anticonvulsant effects are also supported by its antioxidant properties, including the preservation of catalase activity and glutathione (B108866) (GSH) levels in the hippocampus.[11][13]

Gastroprotective Effects

Isopulegol has shown potent, dose-dependent gastroprotective effects against gastric lesions induced by agents like ethanol (B145695) and indomethacin.[14] Its mechanism of action is multifaceted, involving the enhancement of mucosal defense mechanisms. This includes the modulation of endogenous prostaglandins, the opening of ATP-sensitive K+ (KATP) channels, and the bolstering of the gastric mucosa's antioxidant capacity by restoring depleted glutathione (GSH) levels.[14]

Anxiolytic-like Activity

Preclinical studies using models such as the elevated plus-maze have revealed the anxiolytic-like effects of Isopulegol.[1][2] At doses of 25 and 50 mg/kg, it has been shown to increase the time spent in the open arms of the maze, an indicator of reduced anxiety, without affecting motor coordination.[2] This anxiolytic action is also believed to be mediated through the positive modulation of GABA-A receptors.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data from key preclinical studies on Isopulegol.

Table 1: Anti-inflammatory and Neuroprotective Effects of (-)-Isopulegol

| Parameter | Model System | Treatment | Result | Reference |

| TNF-α Reduction | Paclitaxel-induced neuropathic pain in rats | (-)-Isopulegol | 91.1% reduction in sciatic nerve | [3] |

| Pro-inflammatory Cytokine Expression | Lipopolysaccharide (LPS)-induced BV-2 microglia | (-)-Isopulegol | Reversal of increased pro-inflammatory cytokine expression | [3] |

| iNOS and COX-2 Expression | MPTP-induced Parkinson's disease model in mice | (-)-Isopulegol | Reversal of increased iNOS and COX-2 expression | [3] |

Table 2: Gastroprotective Effect of (-)-Isopulegol on Ulcer Index in an Ethanol-Induced Gastric Ulcer Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition | Reference |

| Vehicle Control (Ethanol) | - | 25.3 ± 2.1 | - | [14] |

| (-)-Isopulegol | 25 | 15.2 ± 1.8 | 40% | [14] |

| (-)-Isopulegol | 50 | 8.9 ± 1.1 | 65% | [14] |

| (-)-Isopulegol | 100 | 4.1 ± 0.7 | 84% | [14] |

| (-)-Isopulegol | 200 | 1.8 ± 0.4 | 93% | [14] |

| Carbenoxolone (Reference) | 100 | 3.5 ± 0.6 | 86% | [14] |

| p < 0.05 compared to the vehicle control group. |

Table 3: Anticonvulsant Efficacy of (-)-Isopulegol in the Pentylenetetrazol (PTZ)-Induced Seizure Model

| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Result | Reference |

| Latency to Convulsions | Isopulegol | 25, 50, 100 | Significantly prolonged latency compared to control | [10] |

| Diazepam (Standard) | 1.0 | Significantly prolonged latency compared to control | [10] | |

| Mortality Protection | Isopulegol | 100 | 100% protection against mortality | [10] |

| Diazepam (Standard) | 1.0 | 100% protection against mortality | [10] |

Table 4: Anxiolytic-like Effects of Isopulegol in the Elevated Plus-Maze Test in Mice

| Parameter | Treatment Group | Dose (mg/kg, i.p.) | Result | Reference |

| Anxiolytic-like effects | Isopulegol | 25, 50 | Significant anxiolytic-like effects, similar to diazepam | [1] |

Table 5: Safety Profile of Isopulegol

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 936 mg/kg | [15] |

| LD50 | Rat | Oral | 1.03 ± 0.10 mL/kg | [7] |

| LD50 | Rabbit | Dermal | ~5 mg/kg | [15] |

| Oral LD50 | Rat | Oral | 4.12 mg/kg | [16] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Isopulegol's therapeutic effects.

Ethanol-Induced Gastric Ulcer Model in Mice[15]

-

Animals: Male Swiss mice (25-30 g) are fasted for 24 hours with free access to water.

-

Treatment: Animals are randomly assigned to groups and administered (-)-Isopulegol (at various doses), a reference drug (e.g., carbenoxolone), or a vehicle (e.g., 2% Tween 80 in saline) orally (p.o.).

-

Ulcer Induction: One hour following treatment, absolute ethanol (0.2 mL/animal) is administered orally to induce gastric ulcers.

-

Evaluation: Thirty minutes after ethanol administration, the animals are euthanized. The stomachs are excised, opened along the greater curvature, and rinsed with saline.

-

Ulcer Index Determination: The total area of all lesions (in mm²) for each stomach is measured to calculate the ulcer index. The percentage of ulceration inhibition is calculated relative to the vehicle control group.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice[10][11]

-

Animals: Male mice are used for this experiment.

-

Treatment: Isopulegol or a standard drug like diazepam is administered intraperitoneally (i.p.) 30 minutes before the convulsant agent.

-

Seizure Induction: Pentylenetetrazol (PTZ) is administered to induce seizures.

-

Observation: The latency to the development of convulsions and mortality are recorded. The percentage of animals protected from mortality is also calculated.

-

Mechanistic Study: To investigate the involvement of the GABAergic system, a GABA-A receptor antagonist such as flumazenil (B1672878) can be administered before Isopulegol.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity[2][18][19]

-

Apparatus: The EPM is a plus-shaped apparatus with two open and two closed arms, elevated from the floor.

-

Animals: Mice are individually placed at the center of the maze.

-

Procedure: The number of entries into and the time spent in each type of arm are recorded for a 5-minute session.

-

Data Analysis: An increase in the time spent in or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Central nervous system activity of acute administration of isopulegol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effect of Isopulegol in Alleviating Neuroinflammation in Lipopolysaccharide-Induced BV-2 Cells and in Parkinson Disease Model Induced with MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. download.basf.com [download.basf.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

The Olfactory Landscape of Isopulegol Acetate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopulegol acetate (B1210297), a monoterpenoid ester, presents a complex and nuanced olfactory profile that is intrinsically linked to its stereochemistry. As a chiral molecule, it and its parent alcohol, isopulegol, exist as multiple stereoisomers, each with unique spatial arrangements that can significantly alter their interaction with olfactory receptors. This technical guide provides an in-depth exploration of the known olfactory properties and aroma profiles of Isopulegol acetate isomers, summarizing available data, outlining key experimental methodologies for their sensory evaluation, and visualizing the underlying biochemical and experimental workflows.

While comprehensive data for all isomers of this compound remains an area of active research, this guide collates the current understanding to aid researchers in the fields of fragrance chemistry, sensory science, and pharmacology.

Olfactory Properties and Aroma Profiles of Isopulegol and its Acetate Isomers

The sensory characteristics of Isopulegol and its acetate derivatives are not uniformly documented across all stereoisomers. (-)-Isopulegol is the most well-characterized, known for its distinct minty and cooling aroma. However, data for its other isomers and their corresponding acetates are less complete. The available qualitative and semi-quantitative data are summarized below.

Table 1: Summary of Olfactory Properties of Isopulegol Stereoisomers

| Stereoisomer | Sensory Descriptor |

| (-)-Isopulegol | Minty, cooling, medicinal, woody, herbal, with sweet-bitter and licorice nuances. |

| Isopulegol (mixture of isomers) | A powerful minty note with bitter and green facets.[1] |

| (+)-Neoisopulegol | No odor or flavor descriptions available in public literature. |

| (±)-Neoisopulegol | No odor or flavor descriptions available in public literature. |

| Isoisopulegol (enantiomers) | No specific sensory data available in public literature. |

| Neoisoisopulegol (enantiomers) | No specific sensory data available in public literature. |

Table 2: Summary of Olfactory Properties of this compound Isomers

| Isomer | Sensory Descriptor | Aroma Profile Breakdown |

| Isopulegyl Acetate (Mixture of Isomers) | Sweet, mint-like aroma.[2][3] Woody, sweet, peppermint, tropical. Woody, sweet, camphoreous, cooling, and medicinal with a seedy berry undernote.[4][5] | Not available. |

| neo-Isopulegol Acetate | Fruity, Green, Herbal, Sweet, Mint, Floral, Woody, Fresh, Spicy, Cooling.[6] | Fruity: 83.11%, Green: 74.83%, Herbal: 68.64%, Sweet: 67.38%, Mint: 66.8%, Floral: 62.15%, Woody: 62.03%, Fresh: 52.17%, Spicy: 44.69%, Cooling: 44.42%[6] |

| iso-Isopulegyl Acetate | No specific sensory data available in public literature. | Not available. |

| neo-iso-Isopulegyl Acetate | No specific sensory data available in public literature. | Not available. |

Experimental Protocols for Sensory Evaluation

A comprehensive sensory analysis of this compound isomers requires a combination of analytical techniques to provide both qualitative and quantitative data on their odor and flavor profiles.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of volatile compounds.[7] It allows for the separation of individual isomers and the subsequent assessment of their odor by a trained sensory panelist. For chiral compounds like this compound, the use of a chiral column is essential to separate the enantiomers.[8][9]

Methodology:

-

Sample Preparation: Prepare dilute solutions of each this compound isomer in a suitable, odorless solvent (e.g., diethyl ether or ethanol).

-

Instrumentation: Utilize a gas chromatograph equipped with a chiral stationary phase column (e.g., based on cyclodextrin (B1172386) derivatives) to ensure the separation of enantiomers. The column effluent is split between a chemical detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an olfactory port.[10][11]

-

Olfactory Assessment: A trained panelist sniffs the effluent from the olfactory port and records the retention time, duration, and sensory descriptors for each detected odor.

-

Data Analysis: The data from the chemical detector and the olfactory assessment are correlated to assign specific odors to the individual isomers.

References

- 1. Isopulegol - Synarome [synarome.com]

- 2. This compound | 57576-09-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound CAS#: 57576-09-7 [m.chemicalbook.com]

- 4. isopulegyl acetate [thegoodscentscompany.com]

- 5. olfactorian.com [olfactorian.com]

- 6. scent.vn [scent.vn]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. gcms.cz [gcms.cz]

- 10. Enantiomer identification in the flavour and fragrance fields by "interactive" combination of linear retention indices from enantioselective gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Isopulegol Acetate in Complex Mixtures by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Isopulegol acetate (B1210297), a monoterpene derivative of significant interest in the pharmaceutical and fragrance industries, within complex sample matrices. The protocol outlines sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) parameters, and method validation performance. The presented methodologies are designed to provide accurate and reproducible quantification of Isopulegol acetate, crucial for quality control, formulation development, and research applications.

Introduction

This compound is a naturally occurring or synthetically derived monoterpene ester. As a derivative of isopulegol, it shares applications in flavorings, fragrances, and as a potential therapeutic agent. Accurate quantification of this compound in complex mixtures, such as essential oils, herbal extracts, and pharmaceutical formulations, is critical for ensuring product quality, consistency, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass selectivity for the unambiguous identification and quantification of volatile and semi-volatile compounds like this compound.[1][2] This document provides a comprehensive guide to the GC-MS analysis of this compound.

Experimental

Sample Preparation

The choice of sample preparation technique is critical for accurate analysis and depends on the sample matrix.[3] The goal is to extract this compound efficiently while minimizing matrix interference.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Essential Oils)

-

Homogenize the liquid sample.

-

Accurately weigh 100-200 mg of the homogenized sample into a centrifuge tube.

-

Add 1 mL of a suitable organic solvent (e.g., hexane, ethyl acetate).

-

Add an appropriate internal standard (e.g., n-tridecane at 100 µg/mL) if using an internal standard calibration method.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic supernatant to a clean GC vial for analysis.

Protocol 2: Solid-Phase Microextraction (SPME) for Solid or Liquid Samples (e.g., Herbal Material, Aqueous Formulations)

-

Accurately weigh approximately 0.2 g of the homogenized solid sample into a 10 mL headspace vial. For liquid samples, pipette a known volume into the vial.

-

Seal the vial with a septum cap.

-

Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[5]

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time.[5]

-

Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |

| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 15°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| MSD Transfer Line Temp | 280°C |

| Acquisition Mode | Full Scan (m/z 40-500) for identification and/orSelected Ion Monitoring (SIM) for quantification |

| This compound | C12H20O2 [6] |

| Molecular Weight | 196.29 g/mol [7] |

| Quantification Ion (SIM) | To be determined from the mass spectrum (e.g., m/z 136, 121, 95) |

| Qualifier Ions (SIM) | To be determined from the mass spectrum (e.g., m/z 81, 69, 43) |

Note: The mass spectrum of this compound can be found in the NIST WebBook.[6] The base peak is often observed at m/z 43, with other significant fragments at m/z 136, 121, 95, 81, and 69.[8]

Data Presentation and Method Validation

Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance data for the analysis of terpenes, which can be considered representative for this compound.

Table 2: Representative Quantitative Performance Data for Terpene Analysis

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The method demonstrates excellent linearity over the specified concentration range.[4] |

| Limit of Detection (LOD) | 0.25 µg/mL | The lowest concentration of the analyte that can be reliably detected.[4] |

| Limit of Quantitation (LOQ) | 0.75 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[4] |

| Accuracy (% Recovery) | 95.0 - 105.7% | The closeness of the measured value to the true value, assessed by spike and recovery experiments.[4] |

| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

Note: The values presented are based on published data for similar terpene compounds and should be experimentally verified for this compound.

Mandatory Visualizations

Caption: Overall workflow for the GC-MS analysis of this compound.

Caption: Detailed sample preparation workflows for liquid and solid matrices.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in complex mixtures. The detailed protocols for sample preparation and instrument parameters, along with the representative method validation data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique in their laboratories. Proper method validation for the specific matrix and instrumentation is crucial for ensuring the accuracy and precision of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. guidechem.com [guidechem.com]

- 8. Isopulegyl acetate | C12H20O2 | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note and Protocol for the Chiral Separation of Isopulegol Acetate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed methodology for the chiral separation of isopulegol (B1217435) acetate (B1210297) enantiomers using High-Performance Liquid Chromatography (HPLC). Isopulegol acetate, a derivative of isopulegol, is a chiral compound with applications in the fragrance and pharmaceutical industries. The accurate determination of its enantiomeric composition is crucial for quality control and stereoselective synthesis. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the enantiomers.

Introduction

This compound is a monoterpenoid ester that possesses chiral centers, leading to the existence of enantiomers. The biological and sensory properties of each enantiomer can differ significantly, necessitating a reliable analytical method for their separation and quantification. Chiral HPLC is a powerful technique for the direct separation of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including derivatives of isopulegol.[3][4] This application note outlines a robust HPLC method for the enantioselective analysis of this compound.

Experimental Protocols

This section details the methodology for the chiral separation of this compound enantiomers.

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. For this application, a column such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel) or a similar amylose-based CSP is suggested.[3]

-

Dimensions: 250 mm x 4.6 mm I.D.

-

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

This compound standard (racemic mixture)

-

2.2. Sample Preparation

-

Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.

-

Perform serial dilutions to the desired working concentration (e.g., 0.1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

2.3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the chiral separation of this compound enantiomers.

| Parameter | Value |

| Column | CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: The mobile phase composition may require optimization to achieve baseline resolution depending on the specific column batch and instrumentation.

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound enantiomers. These are representative values and may vary based on experimental conditions.

| Peak | Enantiomer | Expected Retention Time (min) | Expected Resolution (Rs) |

| 1 | Enantiomer 1 | ~9.5 | - |

| 2 | Enantiomer 2 | ~11.0 | > 1.5 |

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Workflow for the chiral HPLC separation of this compound.

4.2. Logical Relationship for Chiral Separation

Caption: Key factors influencing the chiral separation of enantiomers.

Discussion

The described HPLC method provides a reliable and reproducible approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase under normal phase conditions is key to achieving the desired resolution.[3] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, particularly the percentage of the polar modifier (isopropanol), is a critical parameter that can be adjusted to optimize the separation. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

Conclusion

This application note details a robust HPLC method for the chiral separation of this compound enantiomers. The provided protocol and chromatographic conditions serve as a starting point for method development and can be adapted for various research and quality control applications.

References

Application Notes and Protocols for the Structural Elucidation of Isopulegol Acetate using NMR Spectroscopy

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and protocols for the structural elucidation of isopulegol (B1217435) acetate (B1210297) using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. These methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a robust framework for the characterization of similar chemical entities.

Isopulegol acetate, a monoterpene acetate ester, presents a valuable case study for the application of modern NMR spectroscopy. Its structural features, including a cyclohexane (B81311) ring, multiple stereocenters, and a terminal double bond, give rise to a complex and informative set of NMR spectra. Through the systematic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.85 | t | 10.5 | 1H | H-3 |

| 4.72 | s | 1H | H-10a | |

| 4.68 | s | 1H | H-10b | |

| 2.08 | m | 1H | H-8 | |

| 2.03 | s | 3H | H-12 | |

| 1.85 | m | 1H | H-2 | |

| 1.66 | s | 3H | H-9 | |

| 1.62 | m | 1H | H-4a | |

| 1.45 | m | 1H | H-1 | |

| 1.30 | m | 1H | H-5a | |

| 1.05 | m | 1H | H-4b | |

| 0.95 | m | 1H | H-5b | |

| 0.92 | d | 6.5 | 3H | H-7 |

Table 2: ¹³C NMR (125 MHz, CDCl₃) and DEPT Data for this compound

| Chemical Shift (δ) ppm | DEPT-135 | DEPT-90 | Assignment |

| 170.8 | Up | C-11 (C=O) | |

| 144.5 | Up | C-6 (C) | |

| 112.8 | Down | C-10 (CH₂) | |

| 74.5 | Up | CH | C-3 (CH) |

| 52.5 | Up | CH | C-2 (CH) |

| 45.0 | Up | CH | C-1 (CH) |

| 41.8 | Down | C-4 (CH₂) | |

| 34.2 | Down | C-5 (CH₂) | |

| 31.4 | Up | CH | C-8 (CH) |

| 22.1 | Up | C-7 (CH₃) | |

| 21.3 | Up | C-12 (CH₃) | |

| 20.2 | Up | C-9 (CH₃) |

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the sample height is adequate for the spectrometer (typically around 4-5 cm).

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

DEPT-135 and DEPT-90:

-

Pulse Program: dept135 / dept90

-

Number of Scans: 256

-

Spectral Width: 240 ppm

-

Relaxation Delay: 2.0 s

-

-

COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Number of Scans: 2

-

Spectral Width (F1 and F2): 12 ppm

-

Data Points: 2048 x 256

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.2

-

Number of Scans: 2

-

Spectral Width (F2): 12 ppm

-

Spectral Width (F1): 220 ppm

-

¹J(C,H) optimized for 145 Hz

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 4

-

Spectral Width (F2): 12 ppm

-

Spectral Width (F1): 220 ppm

-

Long-range coupling delay optimized for 8 Hz

-

Data Processing

All acquired data were processed using standard NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations.

Conclusion

The comprehensive NMR data and protocols presented herein provide a clear and effective methodology for the complete structural elucidation of this compound. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. This application note serves as a valuable resource for scientists engaged in the structural characterization of organic molecules, particularly in the fields of natural products and drug discovery. The systematic approach outlined can be readily adapted for the analysis of other complex molecules.

Application Notes and Protocols for the Derivatization of Isopulegol for Enhanced Gas Chromatography (GC) Analysis

For: Researchers, scientists, and drug development professionals.

Subject: Detailed methodologies for the derivatization of isopulegol (B1217435) to improve peak shape, thermal stability, and sensitivity in Gas Chromatography (GC) analysis.

Introduction